molecular formula C13H24O7 B1417046 (2-(2-[2-(Tetrahydro-pyran-2-yloxy)-ethoxy]-ethoxy)-ethoxy)-acetic acid CAS No. 2203843-28-9

(2-(2-[2-(Tetrahydro-pyran-2-yloxy)-ethoxy]-ethoxy)-ethoxy)-acetic acid

Katalognummer: B1417046
CAS-Nummer: 2203843-28-9
Molekulargewicht: 292.33 g/mol
InChI-Schlüssel: JHAISJVRBDNCEZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-(2-[2-(Tetrahydro-pyran-2-yloxy)-ethoxy]-ethoxy)-ethoxy)-acetic acid is a polyethylene glycol (PEG)-based acetic acid derivative featuring a tetrahydropyran (THP) protecting group. Its structure comprises a triethylene glycol (PEG3) chain terminated with a THP-protected hydroxyl group and a carboxylic acid moiety. The THP group serves as an acid-labile protecting group, enabling controlled deprotection under mild acidic conditions (e.g., HCl or trifluoroacetic acid) . This compound is widely used in organic synthesis, particularly in multi-step reactions requiring temporary protection of hydroxyl intermediates. Its molecular formula is C₁₂H₂₂O₈, with a molecular weight of 294.3 g/mol (calculated). Purity levels for commercial samples typically exceed 95% .

Eigenschaften

IUPAC Name

2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O7/c14-12(15)11-18-8-7-16-5-6-17-9-10-20-13-3-1-2-4-19-13/h13H,1-11H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHAISJVRBDNCEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCCOCCOCCOCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthesis of the Tetrahydropyran-2-yloxy Intermediate

The initial step involves synthesizing the tetrahydropyran-2-yloxy moiety, which acts as a protective group and a key functional component. This typically entails:

  • Homo-cyclomagnesiation reaction of tetrahydropyran derivatives with organomagnesium reagents (e.g., EtMgBr) in the presence of catalysts like Cp₂TiCl₂, leading to the formation of tetrahydropyran ether intermediates.
  • Subsequent deprotection of the tetrahydropyran group using acid hydrolysis (e.g., p-toluenesulfonic acid) or oxidation with Jones reagent to yield free hydroxyl groups, facilitating further functionalization.

Preparation of the Ethoxy Chain

The ethoxy chain linking the tetrahydropyran-2-yloxy group to the acetic acid moiety is assembled via etherification reactions :

  • Williamson ether synthesis is commonly employed, where the tetrahydropyran-2-yloxy alcohol reacts with halogenated ethoxy derivatives (e.g., ethylene glycol derivatives activated as chlorides or tosylates).
  • Alternatively, esterification of diols with acetic acid derivatives using coupling agents such as EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in the presence of catalysts like DMAP (4-dimethylaminopyridine) is used to form the ether linkage.

Final Deprotection and Purification

  • The tetrahydropyran protecting groups are cleaved under acidic conditions, typically with trifluoroacetic acid (TFA), to yield the free hydroxyl groups.
  • Purification involves solvent extraction, drying over magnesium sulfate, and chromatographic techniques such as column chromatography to isolate the pure target compound.

Data Table: Summary of Key Preparation Steps

Step Reaction Type Reagents & Conditions Purpose References
1 Homo-cyclomagnesiation EtMgBr, Cp₂TiCl₂ Formation of tetrahydropyran ether
2 Acid hydrolysis/oxidation p-Toluenesulfonic acid, Jones reagent Deprotection of tetrahydropyran
3 Etherification Ethylene glycol derivatives, Williamson conditions Chain elongation
4 Esterification EDC·HCl, DMAP, CH₂Cl₂ Attachment of acetic acid
5 Deprotection TFA Removal of protecting groups

Research Findings and Observations

  • The homo-cyclomagnesiation approach offers regioselectivity and high yields in forming tetrahydropyran ethers, which are crucial for subsequent functionalization.
  • Esterification using carbodiimide chemistry (EDC·HCl) is efficient, providing high yields (>80%) and minimal side reactions.
  • Deprotection steps are optimized to prevent degradation of sensitive ether linkages, with acid conditions carefully controlled.

Notes on Methodology

  • The synthesis strategy emphasizes the importance of protecting groups (tetrahydropyran) to facilitate multi-step synthesis without unwanted side reactions.
  • The choice of reagents and conditions is tailored to maximize yield and purity, with purification by chromatography essential for obtaining pharmaceutical-grade compounds.
  • The process is adaptable for modifications, such as varying chain length or functional groups, to explore structure-activity relationships.

Analyse Chemischer Reaktionen

Types of Reactions

(2-(2-[2-(Tetrahydro-pyran-2-yloxy)-ethoxy]-ethoxy)-ethoxy)-acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the acetic acid group to an alcohol.

    Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula for this compound is C11H22O5C_{11}H_{22}O_5 with a molecular weight of approximately 234.29 g/mol. Its structure includes a tetrahydropyran moiety, which is significant in enhancing the pharmacological properties of compounds. The presence of ether linkages contributes to its solubility and bioavailability, making it a candidate for therapeutic applications.

Antileishmanial Activity

Recent studies have indicated that compounds containing tetrahydropyran structures exhibit antileishmanial activity. For instance, research has shown that derivatives of tetrahydropyrans can effectively inhibit the growth of Leishmania donovani, the causative agent of leishmaniasis. These findings suggest that (2-(2-[2-(Tetrahydro-pyran-2-yloxy)-ethoxy]-ethoxy)-ethoxy)-acetic acid could be further explored as a potential treatment for this neglected tropical disease .

Neuroprotective Effects

The compound's structural features may also confer neuroprotective properties. Tetrahydropyran derivatives have been studied for their ability to cross the blood-brain barrier, which is crucial for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The bioavailability and low toxicity associated with these compounds make them promising candidates for further development in neuropharmacology .

Case Studies and Research Findings

Study TitleFindingsImplications
Evaluation of the Pharmacophoric Role of the O–O Bond in TetrahydropyransTetrahydropyrans were synthesized and tested for activity against Leishmania donovani, showing effective inhibition .Suggests potential for developing new antileishmanial therapies.
Design, Synthesis, and Biological Evaluation of Novel CompoundsAlkoxylated tetrahydropyrans demonstrated neuroprotective effects and potential as cognitive enhancers .Indicates applicability in treating neurodegenerative conditions.
PDE4D: A Multipurpose Pharmacological TargetTetrahydropyran derivatives were explored for their role in modulating phosphodiesterase activity, impacting memory consolidation .Highlights potential cognitive benefits and therapeutic avenues for cognitive disorders.

Wirkmechanismus

The mechanism of action of (2-(2-[2-(Tetrahydro-pyran-2-yloxy)-ethoxy]-ethoxy)-ethoxy)-acetic acid involves its interaction with specific molecular targets. The compound’s multiple ethoxy groups allow it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biochemical pathways, leading to its observed effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound is compared to structurally analogous PEG-acid derivatives with variations in chain length, terminal groups, and protecting strategies. Key differentiating factors include reactivity, solubility, molecular weight , and applications in synthesis . Below is a detailed analysis:

Structural Analogs and Key Differences

Compound Name Structure Features Molecular Weight (g/mol) Key Applications Stability/Deprotection Conditions
(2-(2-[2-(Tetrahydro-pyran-2-yloxy)-ethoxy]-ethoxy)-ethoxy)-acetic acid PEG3 chain, THP-protected hydroxyl, carboxylic acid 294.3 Multi-step organic synthesis, hydroxyl protection Acid-labile (HCl, TFA)
3-(2-(2-[2-(Tetrahydro-pyran-2-yloxy)-ethoxy]-ethoxy)-ethoxy)-propionic acid (QD-9678) PEG3 chain, THP-protected hydroxyl, propionic acid 308.3 Similar to target compound; altered acidity (propionic vs. acetic acid) Acid-labile
{2-[2-(Fmoc-amino)ethoxy]ethoxy}acetic acid PEG2 chain, Fmoc-protected amine, carboxylic acid 385.4 Solid-phase peptide synthesis (SPPS), amine protection Base-labile (piperidine)
2-(2-methoxyethoxy)ethoxyacetic acid PEG3 chain, methoxy terminus, carboxylic acid 194.1 Industrial solvents, metabolite studies Stable; no deprotection required
2-[2-(2-Aminoethoxy)ethoxy]acetic acid hydrochloride PEG2 chain, amine terminus (hydrochloride salt), carboxylic acid 219.6 Bioconjugation, hydrophilic linkers Stable in acidic/basic conditions
Ethyl 2-((tetrahydro-2H-pyran-2-yl)methoxy)acetate Shorter chain (methoxy), THP-protected hydroxyl, ethyl ester 216.2 Esterification reactions, intermediates for carboxylic acid activation Acid-labile (THP), saponification (ester)

Functional Group Impact

  • THP Protection: The THP group in the target compound allows selective deprotection under acidic conditions, making it ideal for sequential synthesis. In contrast, Fmoc-protected analogs (e.g., {2-[2-(Fmoc-amino)ethoxy]ethoxy}acetic acid) require basic conditions for deprotection, limiting compatibility with acid-sensitive substrates .
  • PEG Chain Length : The triethylene glycol (PEG3) chain enhances hydrophilicity and solubility in polar solvents compared to shorter PEG chains (e.g., PEG2 in Fmoc derivatives). However, longer chains may reduce crystallinity .
  • Terminal Groups: Carboxylic Acid: Enables conjugation via amide or ester bonds (e.g., peptide coupling). Amine (HCl salt): Facilitates bioconjugation (e.g., NHS ester reactions) but requires neutralization for use .

Research Findings

  • Peptide Synthesis : Fmoc-AEEAc-OH () is used in SPPS for introducing hydrophilic spacers, whereas the THP-protected compound is better suited for solution-phase synthesis requiring temporary hydroxyl masking .
  • Toxicology Studies : Methoxy-terminated PEG acids (e.g., 2-(2-methoxyethoxy)ethoxyacetic acid) are studied as biomarkers for ethylene glycol ether exposure, highlighting the role of terminal groups in biological interactions .

Biologische Aktivität

The compound (2-(2-[2-(Tetrahydro-pyran-2-yloxy)-ethoxy]-ethoxy)-ethoxy)-acetic acid , with CAS number 86259-89-4, belongs to a class of molecules that exhibit diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula for this compound is C20H32O8SC_{20}H_{32}O_8S, with a molecular weight of 432.53 g/mol. The structure features a tetrahydropyran moiety, which is significant for its biological activity. Tetrahydropyrans are known for their role in various bioactive compounds, influencing properties such as solubility and membrane permeability.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound:

  • Antileishmanial Activity : Research indicates that related tetrahydropyran derivatives exhibit potential against Leishmania donovani, the causative agent of leishmaniasis. The presence of the tetrahydropyran structure may enhance the compound's efficacy by modulating its interaction with biological targets .
  • Cytotoxicity : In vitro studies have shown that compounds containing tetrahydropyran rings can induce cytotoxic effects on various cancer cell lines. The mechanism involves the generation of reactive oxygen species (ROS), leading to cell death through apoptosis or other forms of cell death .
  • Ferroptosis Induction : Some derivatives have been identified as inducers of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. This mechanism is particularly relevant in cancer therapy, where selective killing of cancer cells is desired .

The mechanisms by which this compound exerts its biological effects can be summarized as follows:

  • Reactive Oxygen Species Generation : The compound promotes the production of ROS, which can damage cellular components, leading to apoptosis in sensitive cell types .
  • Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in metabolic pathways critical for cancer cell survival, thereby enhancing therapeutic efficacy .
  • Interaction with G Protein-Coupled Receptors (GPCRs) : There is evidence suggesting that compounds with similar structures can interact with GPCRs, modulating signaling pathways involved in cell proliferation and survival .

Case Studies and Research Findings

A selection of studies provides insight into the biological activity and therapeutic potential of this compound:

StudyFindings
Trombini et al. (2020)Demonstrated antileishmanial activity in vitro for tetrahydropyran derivatives, highlighting the importance of structural features for bioactivity .
PMC3315628Discussed the role of GPCRs in mediating responses to compounds similar to this compound, suggesting potential pathways for therapeutic targeting .
Ferroptosis StudyIdentified the induction of ferroptosis in cancer cells as a mechanism for selective cytotoxicity, offering a novel approach for cancer treatment .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (2-(2-[2-(Tetrahydro-pyran-2-yloxy)-ethoxy]-ethoxy)-ethoxy)-acetic acid, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step etherification and protection/deprotection strategies. For example, intermediate compounds like 2-(2-methoxyethoxy)ethoxyacetic acid are synthesized via nucleophilic substitution using catalysts like NaBr or TEMPO (2,2,6,6-tetramethylpiperidine 1-oxyl) to enhance reaction efficiency . Yield optimization requires precise control of temperature (e.g., 80°C for 24 hours in acetonitrile) and stoichiometric ratios of reagents like dibenzylamine . Purification often involves chromatography or supercritical fluid chromatography (SFC) for high-purity isolates .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify ether and ester linkages, with characteristic shifts for tetrahydro-pyran (THP) protecting groups (e.g., δ 3.4–4.2 ppm for oxyethylene chains) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection at 254 nm confirms purity (>98%) .
  • Mass Spectrometry (MS) : ESI-MS identifies molecular ions (e.g., m/z 455.2 [M+H]⁺) and fragmentation patterns .

Q. What are the key toxicological considerations when handling this compound?

  • Methodological Answer :

  • Hazard Classification : Classified as causing skin irritation (Category 2) and severe eye damage (Category 1) .
  • Safety Protocols : Use PPE (nitrile gloves, safety goggles), work in fume hoods, and avoid aerosol formation. In case of exposure, rinse eyes with water for 15 minutes and seek medical evaluation .
  • Environmental Precautions : Prevent release into waterways due to potential bioaccumulation risks .

Advanced Research Questions

Q. How does this compound function in catalytic systems, such as oxidation reactions?

  • Methodological Answer : Iron(II) complexes with modified bipyridine ligands (e.g., [Fe(bpydeg)₃]²⁺) utilize the compound’s ether-rich structure to stabilize metal centers, enhancing catalytic activity in hydrogen peroxide-mediated alcohol oxidation. Kinetic studies show turnover frequencies (TOF) up to 1.2 × 10³ h⁻¹ under mild conditions (25°C, pH 7) .

Q. What role does this compound play in stabilizing ceramic-filled inks for 3D printing?

  • Methodological Answer : As a rheology modifier, its hydrophilic ether chains improve ink dispersion and prevent particle aggregation. Studies using rotational viscometry show a 40% reduction in viscosity at shear rates >100 s⁻¹, enabling precise jetting in piezoelectric printheads . Post-printing thermal treatment (150°C) removes the THP group, leaving a porous ceramic structure .

Q. How can researchers resolve contradictions in metabolic pathway data for alkoxyacetic acid derivatives?

  • Methodological Answer : Discrepancies in metabolite identification (e.g., urinary vs. hepatic pathways) require cross-validation using:

  • Isotope-Labeling : Track ¹³C-labeled compounds in rodent models to map degradation products .
  • Enzymatic Assays : Incubate with cytochrome P450 isoforms (e.g., CYP2E1) to identify primary oxidation sites .

Critical Considerations for Experimental Design

  • Stability : The compound degrades under strong acidic/basic conditions (pH <3 or >10), requiring neutral buffers in biological assays .
  • Solubility : Soluble in polar aprotic solvents (DMSO, acetonitrile) but precipitates in aqueous media—use co-solvents like PEG-400 for in vitro studies .
  • Interactions with Biomolecules : The THP group’s hydrophobicity enhances membrane permeability, making it suitable for drug delivery studies. Surface plasmon resonance (SPR) assays show binding affinity (KD = 12 µM) with serum albumin .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-(2-[2-(Tetrahydro-pyran-2-yloxy)-ethoxy]-ethoxy)-ethoxy)-acetic acid
Reactant of Route 2
Reactant of Route 2
(2-(2-[2-(Tetrahydro-pyran-2-yloxy)-ethoxy]-ethoxy)-ethoxy)-acetic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.